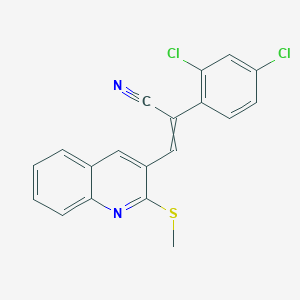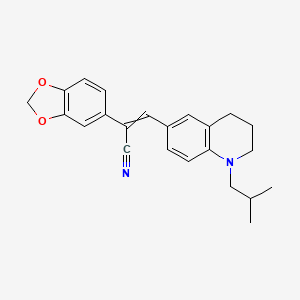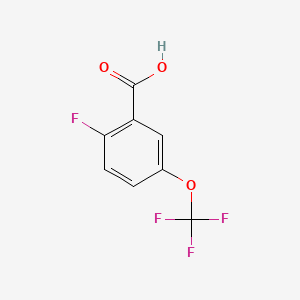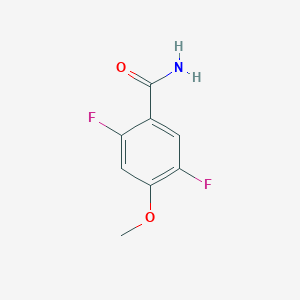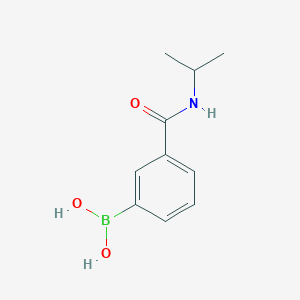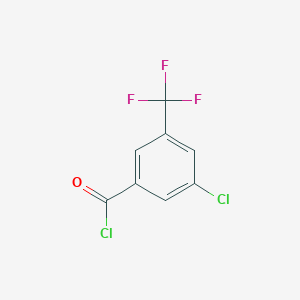
3-chloro-5-(trifluoromethyl)benzoyl Chloride
Overview
Description
3-Chloro-5-(trifluoromethyl)benzoyl Chloride, also known as 3-Chloro-5-trifluoromethylbenzoyl chloride or 3-CFTBC, is a versatile reagent used in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive. 3-CFTBC has a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and other materials.
Scientific Research Applications
Chemical Synthesis and Reagent Use
3-Chloro-5-(trifluoromethyl)benzoyl chloride is a chemical compound utilized in various chemical synthesis processes due to its reactive properties. A notable application involves its role as a reagent in the trifluoromethylation reactions. For example, trifluoromethanesulfonyl chloride (CF3SO2Cl), which shares similar reactive properties, is used in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This showcases the potential of related compounds in electrophilic chlorination and in enantioselective chlorination reactions, emphasizing the compound's utility in creating complex chemical structures (Chachignon, Guyon, & Cahard, 2017).
Supramolecular Chemistry
In the broader field of supramolecular chemistry, derivatives of benzoyl chloride, such as benzene-1,3,5-tricarboxamides (BTAs), have found significant applications. These derivatives demonstrate the importance of benzoyl chloride-related compounds in nanotechnology, polymer processing, and biomedical applications. The ability of BTAs to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding illustrates the versatility of benzoyl chloride derivatives in designing molecular architectures (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Properties
Another significant aspect of research involving benzoyl chloride derivatives is their antimicrobial properties. For instance, benzalkonium chlorides (BACs), which are derivatives of benzoyl chloride, exhibit broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The widespread application of BACs in commercial products has prompted research into their safety, toxicity, environmental contamination, and the emergence of microbial resistance. This research underscores the importance of understanding the environmental and health impacts of benzoyl chloride derivatives widely used in consumer products (Pereira & Tagkopoulos, 2019).
Environmental and Health Impact Studies
Environmental studies have also highlighted the role of chlorinated compounds, including those related to benzoyl chloride, in water treatment processes and their potential environmental impacts. The occurrence, toxicity, and degradation behavior of triclosan, a compound with a chlorinated structure, have been reviewed to understand its impact on the environment. Such studies are crucial for assessing the ecological risks associated with the use of chlorinated compounds in consumer products and their persistence in the environment (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins, suggesting that 3-chloro-5-(trifluoromethyl)benzoyl chloride may have similar targets .
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution reactions . This suggests that this compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function .
Biochemical Pathways
Based on its potential mode of action, it can be inferred that it may affect pathways involving its target proteins or enzymes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential mode of action, it can be inferred that it may alter the structure and function of its target proteins or enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets .
Safety and Hazards
3-chloro-5-(trifluoromethyl)benzoyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling. Wearing protective gloves, clothing, eye protection, and face protection is advised .
Future Directions
The future directions of 3-chloro-5-(trifluoromethyl)benzoyl Chloride could involve its use in the synthesis of more complex organic compounds. As a benzoic acid building block, it can be easily attached to molecule scaffolds through amination reactions . This opens up possibilities for its use in the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKYJRZLOSIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)




![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)
